molecular formula C12H21NO2 B5188024 CYCLOPENTYL(2,6-DIMETHYLMORPHOLINO)METHANONE

CYCLOPENTYL(2,6-DIMETHYLMORPHOLINO)METHANONE

Cat. No.: B5188024
M. Wt: 211.30 g/mol
InChI Key: NQKSHIJAEHLCDX-UHFFFAOYSA-N
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Description

Cyclopentyl(2,6-dimethylmorpholino)methanone is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a cyclopentyl group attached to a methanone moiety, which is further substituted with a 2,6-dimethylmorpholino group. Morpholine derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

cyclopentyl-(2,6-dimethylmorpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-9-7-13(8-10(2)15-9)12(14)11-5-3-4-6-11/h9-11H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQKSHIJAEHLCDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentyl(2,6-dimethylmorpholino)methanone typically involves the reaction of cyclopentanone with 2,6-dimethylmorpholine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. Commonly used catalysts include acids or bases that facilitate the nucleophilic addition of the morpholine derivative to the cyclopentanone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of advanced purification techniques, such as distillation or chromatography, ensures that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl(2,6-dimethylmorpholino)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the methanone group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentyl(2,6-dimethylmorpholino)ketone, while reduction may produce cyclopentyl(2,6-dimethylmorpholino)alcohol.

Scientific Research Applications

Cyclopentyl(2,6-dimethylmorpholino)methanone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of cyclopentyl(2,6-dimethylmorpholino)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting or activating enzymes, receptors, or other proteins involved in cellular processes. For example, it may inhibit kinases involved in cell cycle regulation, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylmorpholine: A related compound with similar structural features but lacking the cyclopentyl group.

    Cyclopentyl(2-methylphenyl)methanone: Another compound with a cyclopentyl group but different substituents on the methanone moiety.

Uniqueness

Cyclopentyl(2,6-dimethylmorpholino)methanone is unique due to the combination of the cyclopentyl group and the 2,6-dimethylmorpholino group, which imparts specific chemical and biological properties. This unique structure allows it to interact with different molecular targets and exhibit distinct reactivity compared to similar compounds.

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